molecular formula C10H14ClNS B14275595 Benzyl propanimidothioate;hydrochloride CAS No. 162707-46-2

Benzyl propanimidothioate;hydrochloride

Cat. No.: B14275595
CAS No.: 162707-46-2
M. Wt: 215.74 g/mol
InChI Key: ODKZGSLWGFMVJV-UHFFFAOYSA-N
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Description

Benzyl propanimidothioate hydrochloride (IUPAC: benzyl ethanimidothioate;hydrochloride) is a sulfur-containing organic compound with the molecular formula C₉H₁₁ClN₂S and a molecular weight of 214.52 g/mol (estimated from SMILES: CC(=N)SCC₁=CC=CC=C₁.Cl) . It features a thioimidate group (–SC(=NH)–) bonded to a benzyl moiety, making it reactive in nucleophilic substitution and hydrolysis reactions. This compound is primarily utilized in organic synthesis as a thioacylating agent or intermediate for heterocyclic compound preparation. Its hydrochloride salt enhances stability and solubility in polar solvents.

Properties

CAS No.

162707-46-2

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

benzyl propanimidothioate;hydrochloride

InChI

InChI=1S/C10H13NS.ClH/c1-2-10(11)12-8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H

InChI Key

ODKZGSLWGFMVJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)SCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl propanimidothioate;hydrochloride typically involves the reaction of benzyl chloride with propanimidothioic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the propanimidothioate group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl propanimidothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl propanimidothioate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of thioester derivatives and other sulfur-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioesters.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl propanimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogs

The following compounds share structural motifs (e.g., benzyl groups, amidine/imidate functionalities) or applications (e.g., biochemical reagents, pharmaceuticals):

Table 1: Key Properties of Benzyl Propanimidothioate Hydrochloride and Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
Benzyl propanimidothioate hydrochloride 12626231 C₉H₁₁ClN₂S 214.52 Thioimidate (–SC(=NH)–), benzyl group Organic synthesis, reagent
Benzimidamide hydrochloride 1670-14-0 C₇H₉ClN₂ 156.61 Benzamidine (–C(=NH)NH₂), HCl Protease inhibition, biochemical assays
4-(Benzyloxy)benzimidamide hydrochloride 57928-60-6 C₁₄H₁₅ClN₂O 262.45 Benzyloxy (–OCH₂C₆H₅), amidine group Pharmaceutical intermediate
Benzyl fentanyl hydrochloride 25936 C₂₁H₂₆ClN₂O 358.90 Opioid backbone, benzyl group Opioid research (controlled substance)
Benzydamine hydrochloride 132-69-4 C₁₉H₂₃ClN₃O 309.86 Indazole ring, dimethylamino group Anti-inflammatory, local anesthetic

Detailed Comparative Analysis

Reactivity and Stability
  • Benzyl propanimidothioate hydrochloride : The thioimidate group is prone to hydrolysis under acidic or basic conditions, releasing thiols and imines. Its reactivity makes it suitable for synthesizing thioesters and heterocycles .
  • Benzimidamide hydrochloride : The amidine group (–C(=NH)NH₂) is highly polar, enhancing water solubility. It participates in hydrogen bonding, making it useful in enzyme inhibition studies .

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